Metabolic stability of deuterated psilocin analogs
Metabolic stability of deuterated psilocin analogs
Executive Summary
The clinical translation of psilocybin for Major Depressive Disorder (MDD) is currently hindered by significant inter-patient variability in pharmacokinetic (PK) profiles. The active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine) , is subject to extensive first-pass metabolism, primarily via Monoamine Oxidase A (MAO-A) and UDP-glucuronosyltransferase (UGT) enzymes.
This guide analyzes the medicinal chemistry strategy of deuteration —specifically the Kinetic Isotope Effect (KIE)—to stabilize psilocin. We explore how replacing specific hydrogen atoms with deuterium can attenuate MAO-mediated oxidation, shunt metabolism toward glucuronidation, and reduce PK variability. We also provide a validated, self-consistent protocol for assessing the metabolic stability of these analogs in human liver microsomes (HLM).
The Metabolic Challenge: Psilocin's Fate
To understand the value of deuterated analogs (e.g., CYB003), one must first dissect the metabolic instability of native psilocin. Upon dephosphorylation of psilocybin, psilocin enters a bifurcated metabolic pathway.
The Two Primary Pathways
-
Oxidative Deamination (MAO-A):
-
Mechanism: MAO-A attacks the amine moiety, specifically the
-carbon (the carbon adjacent to the nitrogen). -
Result: Formation of the aldehyde intermediate, which is rapidly converted to 4-hydroxyindole-3-acetic acid (4-HIAA) .[1]
-
Impact: This pathway is highly variable between patients due to genetic polymorphisms in MAOA and epigenetic factors (e.g., smoking, diet).
-
-
Glucuronidation (UGT1A10/1A9):
-
Mechanism: UGT enzymes transfer a glucuronic acid group to the phenolic hydroxyl group at the 4-position.
-
Result: Formation of psilocin-O-glucuronide .[2]
-
Impact: This is the primary clearance route (approx. 60-70%). However, competition with the MAO pathway leads to unpredictable "Area Under the Curve" (AUC) profiles.
-
Visualization of Metabolic Pathways
The following diagram illustrates the competition between MAO-A and UGT, highlighting the specific site where deuteration intervenes.
Figure 1: Metabolic bifurcation of psilocin. The red path (MAO-A) is the target for deuteration-mediated blockade.
The Deuterium Strategy: Mechanism of Action
Deuterated drugs leverage the Primary Kinetic Isotope Effect (KIE) . Deuterium (
The Physics of Stability
-
Bond Strength: The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.
-
Rate Limiting Step: MAO-A activity requires the cleavage of the C-H bond at the
-carbon position. By substituting these hydrogens with deuterium ( -d2-psilocin), the activation energy for this cleavage increases. -
The "Switch" Effect: Because the C-D bond is harder to break (KIE
6–10), the enzyme slows down dramatically. This does not just "stop" metabolism; it shunts the drug toward the UGT pathway.
Case Study: CYB003
CYB003 (Cybin Inc.) is a deuterated psilocybin analog.[3][4][5] While proprietary, the mechanism relies on this shunting effect.
-
Clinical Outcome: By blocking the variable MAO pathway, the drug is forced through the more predictable UGT pathway.
-
Paradox of Duration: While deuteration typically extends half-life, CYB003 is reported to have a shorter or tunable duration. This suggests that once the MAO "trap" is closed, the UGT clearance is efficient and linear, preventing the "long tail" of psychoactivity seen in slow MAO metabolizers.
Comparative Data: Deuterated vs. Native
The following table summarizes the theoretical and observed shifts in pharmacokinetic parameters when comparing native psilocin to its deuterated analogs.
| Parameter | Native Psilocin | Deuterated Analog ( | Mechanism |
| Intrinsic Clearance ( | High (Variable) | Reduced | C-D bond resists MAO-A oxidation. |
| Primary Metabolite | Mixed (4-HIAA + Glucuronide) | Predominantly Glucuronide | Metabolic Shunting. |
| Inter-patient Variability | High (>50% CV) | Low (<20% CV) | Bypass of polymorphic MAO-A. |
| Bioavailability ( | ~50% (Oral) | Increased | Reduced first-pass metabolism. |
| Half-life ( | ~2.5 - 3 hours | Tunable (often extended) | Slower overall elimination rate. |
Experimental Protocol: Advanced Microsomal Stability
Objective: To accurately determine the metabolic stability of deuterated psilocin analogs. Critical Note: Standard Phase I assays (NADPH only) are insufficient for psilocin because they ignore the dominant UGT pathway. This protocol uses a "co-factor enriched" system with pore-forming agents to activate lumenal UGTs.
Reagents & Materials
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Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Phase I Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
-
Phase II Cofactor: UDPGA (UDP-glucuronic acid), 5 mM final concentration.
-
Permeabilizing Agent: Alamethicin (25 µg/mg protein) — Crucial for UGT access.
-
Internal Standard: Verapamil (Phase I control) and Naloxone (Phase II control).
Step-by-Step Workflow
-
Activation (The "Alamethicin Step"):
-
Thaw HLM on ice.
-
Mix HLM with Alamethicin in phosphate buffer.
-
Incubate on ice for 15 minutes. Reason: This forms pores in the microsomal membrane, allowing UDPGA to reach the UGT enzymes inside the vesicle.
-
-
Master Mix Preparation:
-
Prepare two sets of tubes:
-
Set A (Phase I only): HLM + NADPH.
-
Set B (Global Metabolism): HLM + NADPH + UDPGA.
-
-
Pre-warm plates to 37°C.
-
-
Reaction Initiation:
-
Spike test compound (Deuterated Psilocin) to final concentration of 1 µM (0.1% DMSO max).
-
Initiate reaction by adding the cofactor mix.
-
-
Sampling:
-
At
minutes, remove 50 µL aliquots. -
Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (ACN) containing internal standard.
-
-
Analysis:
-
Centrifuge at 4000g for 20 mins to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion and deuterated transitions).
-
Protocol Visualization
Figure 2: Workflow for assessing metabolic stability, emphasizing the permeabilization step required for UGT activity.
References
-
Cybin Inc. (2022). Pharmacokinetic profile of CYB003: a novel, deuterated psilocybin analog for the potential treatment of major depressive disorder. [Link][4]
-
Thomann, J., et al. (2024).[6] In vitro and in vivo metabolism of psilocybin's active metabolite psilocin.[2][6][7] Frontiers in Pharmacology.[4][6] [Link]
-
Tung, R. (2016). The Development of Deuterium-Containing Drugs.[8] Innovations in Pharmaceutical Technology. [Link]
-
Manevski, N., et al. (2010). Glucuronidation of psilocin by human UDP-glucuronosyltransferases.[2][6][7] Drug Metabolism and Disposition.[3][4][6][9] [Link]
-
FDA. (2024). Breakthrough Therapy Designation Granted to Novel Psychedelic Molecule CYB003. [Link]
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